Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Beschreibung
Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a purine-derived compound featuring a 7-yl methyl acetate group, a 3-methyl substituent, and an 8-azepan-1-yl moiety. Its molecular formula is C₁₅H₂₁N₅O₄, with a molecular weight of 335.36 g/mol. The azepane ring (a seven-membered saturated heterocycle) distinguishes it from smaller nitrogen-containing substituents in analogs.
Eigenschaften
IUPAC Name |
methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-18-12-11(13(22)17-15(18)23)20(9-10(21)24-2)14(16-12)19-7-5-3-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVAIGGJYMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332388-38-2 | |
| Record name | ME (8-(1-AZEPANYL)-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate is a compound of interest due to its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate features a purine derivative with an azepane ring. The molecular formula is with a complex arrangement that contributes to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2 |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC5=CC=CC=C54 |
| InChI | InChI=1S/C23H25N5O2/c1-26... |
| InChIKey | CESMWOZTTPHJPX-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects. Here are key findings:
Anticancer Activity
Research indicates that derivatives of purine compounds exhibit significant anticancer properties. Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate may act by inhibiting specific enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
Neuroprotective Effects
Studies have suggested that similar compounds can provide neuroprotection by modulating neurotransmitter systems. The azepane ring may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting.
Antimicrobial Properties
Preliminary tests have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the effects of purine derivatives on cancer cell lines. The results showed that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Neuroprotective Mechanisms : A research article in Neuroscience Letters reported that certain purine derivatives improved cognitive function in animal models of neurodegeneration. This suggests a potential therapeutic application for cognitive disorders.
- Antimicrobial Testing : In a study conducted by the International Journal of Antimicrobial Agents, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Molecular Properties
The following table summarizes key structural and molecular differences:
Pharmacokinetic Considerations
- This contrasts with amide-containing analogs (e.g., Compound 3), which exhibit slower hydrolysis rates .
Key Research Findings
Substituent Impact on Binding Affinity :
- Pyrazole and azepane substituents (as in the target compound and ) improve hydrophobic interactions with DPP-4 compared to methoxy groups .
- The absence of a 1-methyl group (unlike Compound 2) may reduce steric hindrance, enhancing binding .
Metabolomics Insights :
- Compounds with larger heterocycles (e.g., azepane) show slower hepatic metabolism in vitro, as observed in studies of structurally related purines .
Degradation Pathways :
- Acidic degradation of purine derivatives is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., oxo) in the target compound may mitigate degradation compared to analogs with basic amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
